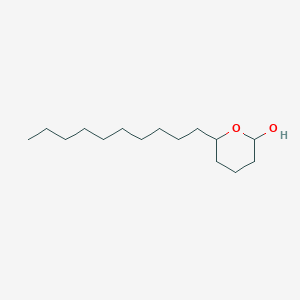
6-Decyloxan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Decyloxan-2-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom within an aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Decyloxan-2-OL typically involves the reaction of decanol with an appropriate oxidizing agent. One common method is the oxidation of decanol using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Decyloxan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO4, or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
6-Decyloxan-2-OL has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 6-Decyloxan-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
類似化合物との比較
Similar Compounds
1-Decanol: A primary alcohol with similar chain length but different functional group position.
2-Octanol: A secondary alcohol with a shorter carbon chain.
2-Decanol: A secondary alcohol with the hydroxyl group on the second carbon atom.
Uniqueness
6-Decyloxan-2-OL is unique due to its specific hydroxyl group position, which imparts distinct chemical and physical properties
特性
CAS番号 |
113931-88-7 |
|---|---|
分子式 |
C15H30O2 |
分子量 |
242.40 g/mol |
IUPAC名 |
6-decyloxan-2-ol |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15(16)17-14/h14-16H,2-13H2,1H3 |
InChIキー |
UZVDLNXVEKSKGB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1CCCC(O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


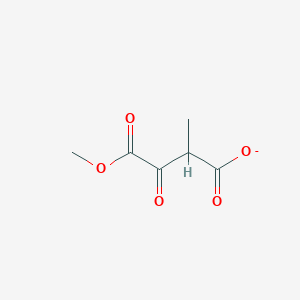
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
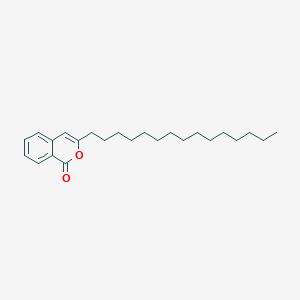
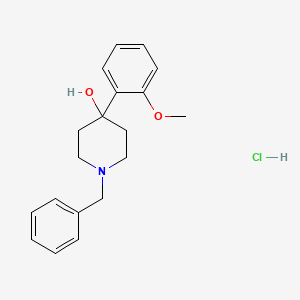
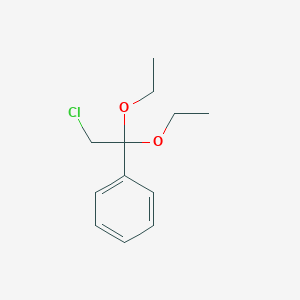
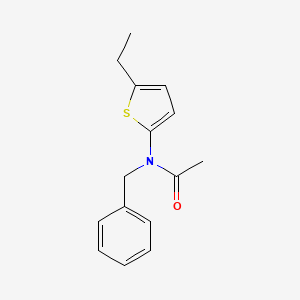

![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)
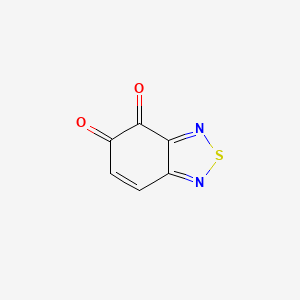
![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
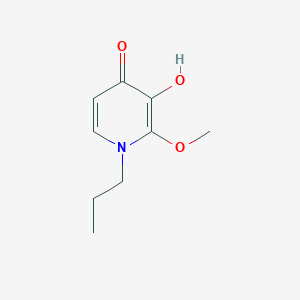
![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)

